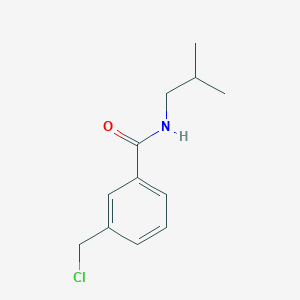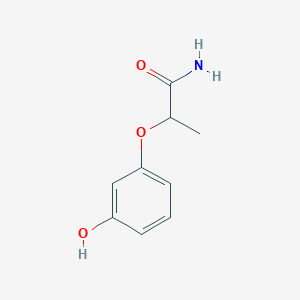
8-Bromo-3-(trifluorometil)quinolina
Descripción general
Descripción
8-Bromo-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
8-Bromo-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Quinoline compounds are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (276053 g/mol), density (17±01 g/cm3), and boiling point (3013±370 °C at 760 mmHg) suggest that it may have favorable pharmacokinetic properties . These properties can influence the compound’s bioavailability, distribution within the body, metabolism, and excretion .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-3-(trifluoromethyl)quinoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Análisis Bioquímico
Biochemical Properties
8-Bromo-3-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including 8-Bromo-3-(trifluoromethyl)quinoline, are known to inhibit protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The compound’s interaction with CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
8-Bromo-3-(trifluoromethyl)quinoline exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, and glucose metabolism . By inhibiting PI3Ks, 8-Bromo-3-(trifluoromethyl)quinoline can alter cell growth and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-3-(trifluoromethyl)quinoline involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as protein kinase CK2 and PI3Ks, inhibiting their activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, the presence of bromine and trifluoromethyl groups in the compound enhances its binding affinity and specificity for target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-3-(trifluoromethyl)quinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 8-Bromo-3-(trifluoromethyl)quinoline remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for extended periods, making it suitable for therapeutic applications .
Dosage Effects in Animal Models
The effects of 8-Bromo-3-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing its adverse effects .
Metabolic Pathways
8-Bromo-3-(trifluoromethyl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which facilitate its elimination from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 8-Bromo-3-(trifluoromethyl)quinoline, converting it into more water-soluble metabolites that can be excreted . These metabolic pathways ensure the compound’s clearance from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
The transport and distribution of 8-Bromo-3-(trifluoromethyl)quinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) facilitate the uptake and distribution of the compound within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
8-Bromo-3-(trifluoromethyl)quinoline exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, the presence of nuclear localization signals can facilitate the transport of 8-Bromo-3-(trifluoromethyl)quinoline into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes bromination and trifluoromethylation .
Industrial Production Methods: Industrial production methods often utilize efficient catalytic processes to achieve high yields. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of fluorinated quinolines, including 8-Bromo-3-(trifluoromethyl)quinoline .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium trifluoromethanesulfinate are commonly used.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
5,6,8-Trifluoroquinoline: Another fluorinated quinoline with similar properties.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: A compound with two trifluoromethyl groups, offering enhanced biological activity.
Uniqueness: 8-Bromo-3-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
8-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADHOMRVAOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677446 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-86-6 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
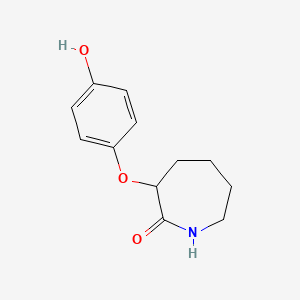
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)


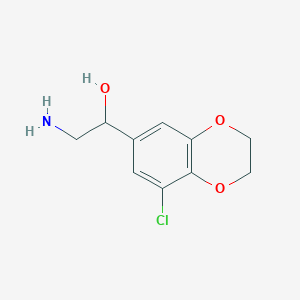
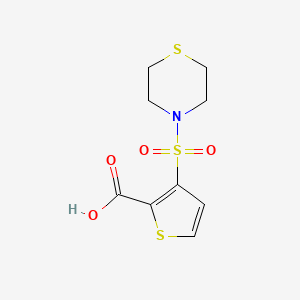
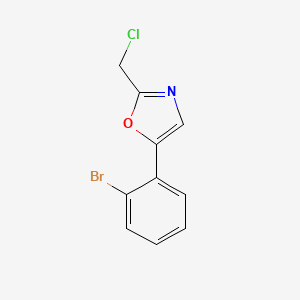
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)

